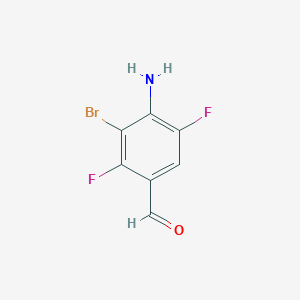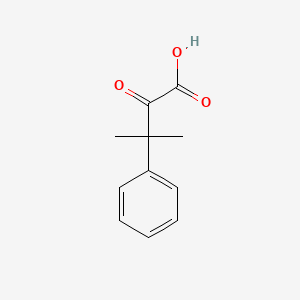
Taltobulin intermediate-2
Descripción general
Descripción
Taltobulin intermediate-2 is a derivative of hydrocinnamic acid, which is a carboxylic acid with the formula C9H10O2. This compound belongs to the class of phenylpropanoids and is characterized by the presence of a phenyl group attached to a three-carbon chain ending in a carboxyl group. It is a white, crystalline solid with a sweet, floral scent at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrocinnamic acid can be synthesized from cinnamic acid through hydrogenation. The reaction involves the addition of hydrogen to the double bond of cinnamic acid, resulting in the formation of hydrocinnamic acid . Another method involves the reduction of cinnamic acid using sodium amalgam in water or by electrolysis .
Industrial Production Methods
Industrial production of hydrocinnamic acid typically involves catalytic hydrogenation of cinnamic acid. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Taltobulin intermediate-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Taltobulin intermediate-2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant growth regulation and as a root exudate.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of fragrances, food additives, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of hydrocinnamic acid, beta,beta-dimethyl-alpha-oxo- involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
Comparación Con Compuestos Similares
Taltobulin intermediate-2 can be compared with other similar compounds such as:
Phenylpropanoic acid: Similar structure but lacks the beta,beta-dimethyl and alpha-oxo groups.
Cinnamic acid: Precursor to hydrocinnamic acid, lacks the hydrogenation and additional functional groups.
Benzoic acid: Similar aromatic structure but lacks the three-carbon chain
These comparisons highlight the unique structural features and reactivity of hydrocinnamic acid, beta,beta-dimethyl-alpha-oxo-, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-methyl-2-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C11H12O3/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) |
Clave InChI |
ULDLCYGZHGFPIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C(=O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Chloro-2-iodo-5,6-dihydroimidazo[1,2-d]pyrido[3,4-f][1,4]oxazepine](/img/structure/B8768315.png)
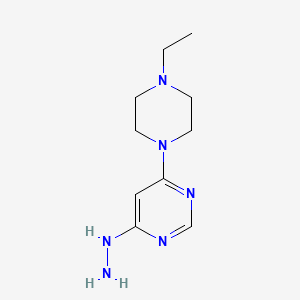
![Oxirane, [(2,3-dimethylphenoxy)methyl]-](/img/structure/B8768326.png)
![Ethyl[(5-bromopyridin-2-yl)carbamothioyl]carbamate](/img/structure/B8768327.png)

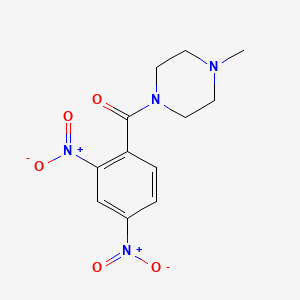
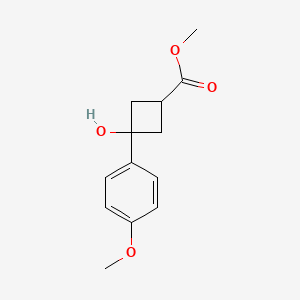
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-butyl-, 1,1-dimethylethyl ester](/img/structure/B8768364.png)

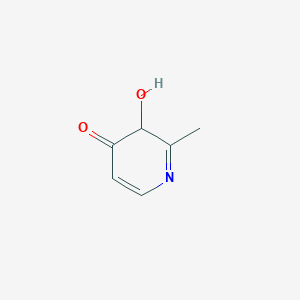
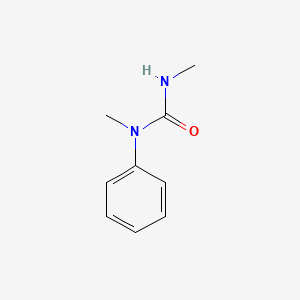
![4-[2-(3-Chlorophenyl)diaz-1-enyl]aniline](/img/structure/B8768401.png)
